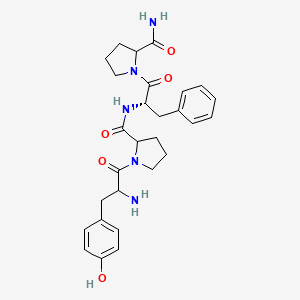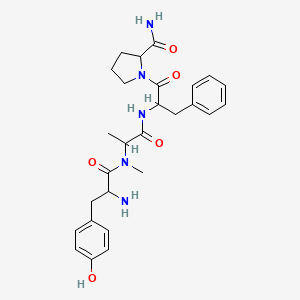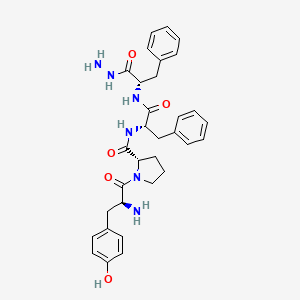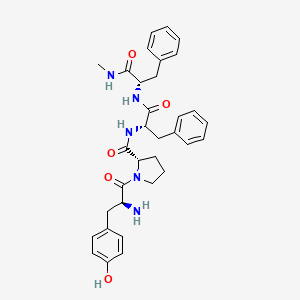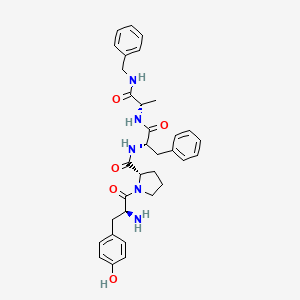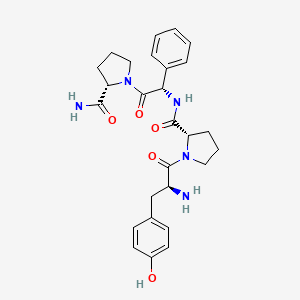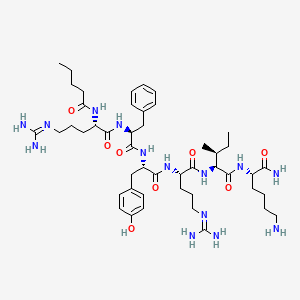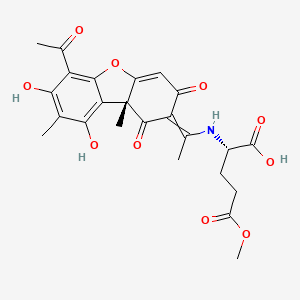
Tyr-Pro-Trp-Gly-Bn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-Pro-Trp-Gly-Bn is a synthetic peptide composed of the amino acids tyrosine, proline, tryptophan, glycine, and benzyl. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this compound allows it to interact with specific molecular targets, making it a valuable tool for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-Pro-Trp-Gly-Bn typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids (proline, tryptophan, glycine, and benzyl) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of large-scale purification techniques, such as preparative HPLC, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tyr-Pro-Trp-Gly-Bn can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine crosslinks.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the tyrosine and tryptophan residues.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracetic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Substitution reactions may involve reagents like N-bromosuccinimide (NBS) for bromination of tryptophan.
Major Products
Oxidation: Formation of dityrosine crosslinks.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Modified peptide with substituted side chains.
Scientific Research Applications
Tyr-Pro-Trp-Gly-Bn has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its ability to cross the blood-brain barrier and its potential neuroprotective effects
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease
Industry: Utilized in the development of functional foods and nutraceuticals with health-promoting effects
Mechanism of Action
The mechanism of action of Tyr-Pro-Trp-Gly-Bn involves its interaction with specific molecular targets in the body. For example, it has been shown to cross the blood-brain barrier and accumulate in brain regions associated with memory and cognitive function . The peptide may exert its effects by modulating neurotransmitter levels, reducing oxidative stress, and inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro: Another dipeptide with potential neuroprotective effects.
Trp-Tyr: Known for its ability to prevent cognitive decline.
Met-Lys-Pro: Exhibits anti-inflammatory and neuroprotective properties.
Uniqueness of Tyr-Pro-Trp-Gly-Bn
This compound is unique due to its specific amino acid sequence, which allows it to interact with distinct molecular targets and pathways. Its ability to cross the blood-brain barrier and accumulate in brain regions associated with memory and cognitive function sets it apart from other similar compounds .
Properties
Molecular Formula |
C34H38N6O5 |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[2-(benzylamino)-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H38N6O5/c35-27(17-22-12-14-25(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(18-24-20-36-28-10-5-4-9-26(24)28)32(43)38-21-31(42)37-19-23-7-2-1-3-8-23/h1-5,7-10,12-15,20,27,29-30,36,41H,6,11,16-19,21,35H2,(H,37,42)(H,38,43)(H,39,44)/t27-,29-,30-/m0/s1 |
InChI Key |
BDVRZLFOEXKBFR-BKHJTQGXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NCC5=CC=CC=C5 |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


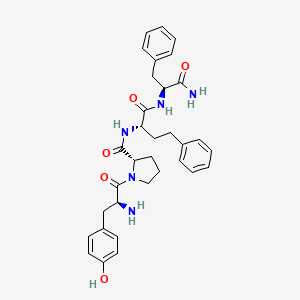
![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)
